molecular formula C6H13NO2S B12937358 (S)-2,3-Dimethylbut-3-ene-1-sulfonamide

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide

Cat. No.: B12937358
M. Wt: 163.24 g/mol
InChI Key: LRDIBWZGEFZHTJ-ZCFIWIBFSA-N
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Description

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide is an organic compound with a unique structure that includes a sulfonamide group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Dimethylbut-3-ene-1-sulfonamide typically involves the reaction of 2,3-dimethylbut-3-ene with a sulfonamide reagent under specific conditions. One common method is the reaction of 2,3-dimethylbut-3-ene with chlorosulfonic acid, followed by neutralization with a base to yield the desired sulfonamide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,3-Dimethylbut-3-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbut-3-ene-1-amine: Similar structure but with an amine group instead of a sulfonamide.

    2,3-Dimethylbut-3-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.

    2,3-Dimethylbut-3-ene-1-thiol: Features a thiol group in place of the sulfonamide.

Uniqueness

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide is unique due to its specific combination of a butene backbone with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2S)-2,3-dimethylbut-3-ene-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-5(2)6(3)4-10(7,8)9/h6H,1,4H2,2-3H3,(H2,7,8,9)/t6-/m1/s1

InChI Key

LRDIBWZGEFZHTJ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CS(=O)(=O)N)C(=C)C

Canonical SMILES

CC(CS(=O)(=O)N)C(=C)C

Origin of Product

United States

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